4-Chlorophenyl isocyanate
Overview
Description
4-Chlorophenyl isocyanate is used in the preparation of isothiocyanates . It is a colorless to yellow liquid or crystals . It is used as an intermediate in pesticide and pharmaceutical manufacture .
Synthesis Analysis
In an ice bath, triphosgene and ethyl acetate are added to a three-necked flask. The temperature is maintained at 0 to 5 °C. 4-chloroaniline is then slowly added to the reaction system through a dropping funnel .Molecular Structure Analysis
The molecular formula of 4-Chlorophenyl isocyanate is C7H4ClNO . The SMILES string representation is Clc1ccc(cc1)N=C=O .Chemical Reactions Analysis
Aryl isocyanates, such as 4-Chlorophenyl isocyanate, undergo [2+2] cycloaddition reactions with dihydrofuran to give bicyclic β-lactams in high yield . Isocyanates and thioisocyanates are incompatible with many classes of compounds, reacting exothermically to release toxic gases .Physical And Chemical Properties Analysis
4-Chlorophenyl isocyanate is a solid substance . It has a refractive index of 1.5618 (lit.) . Its boiling point is 203-204°C (lit.) , and its melting point is 26-29°C (lit.) . The density of 4-Chlorophenyl isocyanate is 1.2 g/mL at 25°C (lit.) .Scientific Research Applications
Preparation of Isothiocyanates
4-Chlorophenyl isocyanate is used in the preparation of isothiocyanates . Isothiocyanates are compounds containing an isothiocyanate functional group (-N=C=S), and they have various applications in medicinal chemistry due to their biological activities.
Synthesis of Bicyclic β-Lactams
Aryl isocyanates, including 4-Chlorophenyl isocyanate, undergo [2+2] cycloaddition reactions with dihydrofuran to give bicyclic β-lactams in high yield . β-Lactams are a class of compounds containing a four-membered lactam ring, and they are important because they include many antibiotics, including penicillin and cephalosporin.
Synthesis of Thiosemicarbazides
4-Chlorophenyl isocyanate has been used in the synthesis of thiosemicarbazides . Thiosemicarbazides are a class of organic compounds that are used as building blocks in organic synthesis and have applications in medicinal chemistry.
Synthesis of N-Alkylated 2-Arylaminobenzimidazoles
4-Chlorophenyl isocyanate is used as a building block for the synthesis of N-alkylated 2-arylaminobenzimidazoles . These compounds have been studied for their potential biological activities.
Safety and Hazards
Mechanism of Action
Target of Action
4-Chlorophenyl isocyanate is a chemical compound that primarily targets amines . It reacts with amines to form urea derivatives . The compound’s primary role is as a reagent in the synthesis of various organic compounds .
Mode of Action
The compound interacts with its targets (amines) through a process known as nucleophilic addition . In this reaction, the nitrogen atom in the amine acts as a nucleophile and attacks the electrophilic carbon in the isocyanate group of 4-Chlorophenyl isocyanate . This results in the formation of a carbamic acid intermediate, which then rearranges to form a urea derivative .
Biochemical Pathways
The biochemical pathways affected by 4-Chlorophenyl isocyanate are largely dependent on the specific amines it interacts with . As a reagent, it can be used to modify amines in various biochemical pathways, potentially altering their downstream effects .
Pharmacokinetics
It’s known that the compound is sensitive to moisture and can hydrolyze in water . This suggests that its bioavailability could be influenced by factors such as humidity and the presence of water .
Result of Action
The molecular and cellular effects of 4-Chlorophenyl isocyanate’s action are primarily related to its ability to modify amines . By reacting with amines to form urea derivatives, it can alter the properties and functions of these molecules . The specific effects would depend on the particular amines involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chlorophenyl isocyanate. For instance, the compound is sensitive to moisture and can decompose in water . Therefore, humidity and the presence of water can affect its stability and reactivity . Additionally, it’s worth noting that the compound is classified as a hazardous material, with potential risks to the respiratory system .
properties
IUPAC Name |
1-chloro-4-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAKRBAJFHTIEW-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Record name | P-CHLOROPHENYL ISOCYANATE | |
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DSSTOX Substance ID |
DTXSID7040732 | |
Record name | 4-Chlorophenyl isocyanate | |
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Molecular Weight |
153.56 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-chlorophenyl isocyanate appears as colorless to yellow liquid or crystals. Used as an intermediate in pesticide and pharmaceutical manufacture., Colorless to yellow liquid or white solid; [Hawley] White crystalline solid; mp = 29-31 deg C; [MSDSonline] | |
Record name | P-CHLOROPHENYL ISOCYANATE | |
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Record name | 4-Chlorophenyl isocyanate | |
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Boiling Point |
204 °C, BP: 116 °C at 45 mm Hg | |
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Flash Point |
110 °C, 230 °F | |
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Record name | 4-Chlorophenyl Isocyanate | |
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Solubility |
Soluble in organic solvents | |
Record name | 4-Chlorophenyl Isocyanate | |
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Density |
Density: 1.25 g/cu cm at 40 °C | |
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Vapor Pressure |
95.4 [mmHg], VP: 95.4 mm Hg at 20 °C, 19.4 mm Hg at 25 °C (extrapolated) | |
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Record name | 4-Chlorophenyl Isocyanate | |
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Product Name |
4-Chlorophenyl isocyanate | |
Color/Form |
Colorless to slightly yellow liquid or crystals, White solid or crystals | |
CAS RN |
104-12-1 | |
Record name | P-CHLOROPHENYL ISOCYANATE | |
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Record name | 4-Chlorophenyl isocyanate | |
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Record name | Benzene, 1-chloro-4-isocyanato- | |
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Record name | P-CHLOROPHENYL ISOCYANATE | |
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Melting Point |
31.3 °C | |
Record name | 4-Chlorophenyl Isocyanate | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some greener alternatives to using phosgene in the synthesis of 4-chlorophenyl isocyanate?
A1: Research highlights dimethyl carbonate (DMC) as a promising "Green Chemical" substitute for phosgene in synthesizing 4-chlorophenyl isocyanate. []
Q2: What is a notable characteristic of the copolymerization of methoxyallene with 4-chlorophenyl isocyanate?
A2: This copolymerization, proceeding through a zwitterionic mechanism, yields a polyamide with highly reactive exo-methylene groups attached to its backbone. This process is also marked by the formation of β-lactam derivatives. []
Q3: What is the optimal temperature range for the synthesis of 4-chlorophenyl isocyanate using triphosgene and p-chloroaniline?
A3: The optimal temperature range for this reaction, using 1,2-dichloroethane as the solvent, is between 75°C and 82°C. []
Q4: What are the major thermal degradation products of diflubenzuron, an insecticide containing a 4-chlorophenyl isocyanate moiety?
A4: Gas chromatography-mass spectrometry analysis reveals that diflubenzuron decomposes into 4-chlorophenyl isocyanate, 4-chloroaniline, and 2,6-difluorobenzamide when subjected to heat. Interestingly, no difluorobenzoic acid is formed, indicating a different bond cleavage mechanism compared to base-catalyzed hydrolysis or microbial degradation. []
Q5: How can 4-chlorophenyl isocyanate be utilized in the synthesis of heterocyclic compounds?
A5: 4-Chlorophenyl isocyanate serves as a key building block in synthesizing various heterocyclic compounds. For instance, it reacts with iminophosphorane 3 to yield carbodiimide 4, which can be further cyclized to form thienopyridopyrimidine derivatives (compounds 5) with potential fungicidal activity. [, ] Additionally, it's used in synthesizing imidazolidinethiones [], quinazolone derivatives with potential antibacterial properties [], and thieno[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones. []
Q6: How does 4-chlorophenyl isocyanate contribute to the development of thermal latent initiators for polymerization?
A6: N-aryl-N′-pyridyl ureas, synthesized by reacting 4-aminopyridine with 4-chlorophenyl isocyanate (among other isocyanates), act as thermal latent initiators for the ring-opening polymerization of diglycidyl ether of bisphenol A (DGEBA). The electron density of the aromatic ring in these ureas, influenced by the substituent, directly impacts the initiation temperature of the polymerization. []
Q7: Can 4-chlorophenyl isocyanate be used to create polymeric protecting groups?
A7: Yes, researchers have successfully synthesized 1-[2-(4-chloroanilinocarbonyloxy)-2-methylpropyl]-3-methacryloylurea (4) by reacting 1-(2-hydroxy-2-methylpropyl)-3-methacryloylurea (3) with 4-chlorophenyl isocyanate. This compound acts as a modified tert-butoxycarbonyl (BOC)-type amino-protecting group and can undergo homo- and copolymerization with methyl methacrylate. []
Q8: What is the role of 4-chlorophenyl isocyanate in the synthesis of isothiocyanates from primary nitroalkanes?
A8: 4-Chlorophenyl isocyanate, in conjunction with thiourea and a catalytic amount of triethylamine, facilitates the conversion of primary nitroalkanes to isothiocyanates in moderate yields. []
Q9: How does water affect the stability of 4-chlorophenyl isocyanate?
A9: 4-Chlorophenyl isocyanate undergoes hydrolysis in diethyl ether solutions, with the rate dependent on the water concentration. The hydrolysis, proceeding through a two-stage process, ultimately yields 4-chloroaniline as the final organic product. []
Q10: What happens to Monuron, a herbicide containing a 4-chlorophenyl isocyanate moiety, when exposed to sunlight in the presence of titanium dioxide?
A10: Photocatalytic degradation of Monuron in aqueous titanium dioxide dispersions under simulated solar irradiation leads to its mineralization. This process breaks down Monuron into carbon dioxide, chloride ions, and nitrate ions, with 4-chlorophenyl isocyanate identified as a key intermediate. []
Q11: How does 4-chlorophenyl isocyanate interact with DNA?
A11: 4-Chlorophenyl isocyanate can form adducts with DNA bases, including 2'-deoxyadenosine, 2'-deoxyguanosine, and 2'-deoxycytidine. This interaction has led to the development of analytical techniques, such as LC-MS/MS, for detecting these adducts and studying the potential biological impact of isocyanate exposure. []
Q12: Can 4-chlorophenyl isocyanate derivatives be used as potential dosimeters for isocyanate exposure?
A12: Research suggests that adducts formed between 4-chlorophenyl isocyanate and amino acids, peptides, or proteins could serve as potential dosimeters for monitoring isocyanate exposure. For example, the adduct formed with L-valyl-glycyl-glycine can be hydrolyzed to release a hydantoin, which can be readily analyzed by GC/MS. []
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